Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate
Description
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-2,2-difluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O4S/c1-2-12-4(9)5(7,8)3-13(6,10)11/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROOWPCYTDXQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS(=O)(=O)Cl)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1602961-92-1 | |
| Record name | ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate typically involves the reaction of ethyl 2,2-difluoropropanoate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of inert solvents such as dichloromethane or acetonitrile to stabilize the reactive intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization further ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 2,2-difluoropropanoate, with the chlorosulfonyl group being converted to a sulfonyl group.
Oxidation Reactions: Oxidative conditions can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Derivatives: Formed through substitution with alcohols.
Sulfonothioate Derivatives: Formed through substitution with thiols.
Scientific Research Applications
While comprehensive data tables and case studies for "Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate" are not available within the provided search results, the available information suggests potential applications in scientific research, particularly in synthesizing other compounds .
Synthesis of Ether-Linked Triazole Compounds
- The European Patent Office document EP3555082B1 describes the use of ether-linked triazole compounds as NRF2 activators, which have therapeutic potential for treating respiratory and non-respiratory disorders . this compound may be a useful intermediate in the synthesis of such compounds. NRF2 activators may be useful in treating conditions such as COPD, asthma, Acute Lung Injury (ALI), Acute Respiratory Distress Syndrome (ARDS), pulmonary fibrosis, autoimmune diseases, kidney diseases, and neurodegenerative disorders .
- The core application of these compounds lies in their ability to activate the NRF2 pathway, which is crucial for managing oxidative stress . Conditions such as chronic asthma, lung diseases resulting from environmental exposures, and both acute and chronic lung infections could benefit from treatments targeting this pathway .
- Beyond respiratory ailments, NRF2 activators show promise for autoimmune diseases like psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis (MS) . Their potential extends to addressing kidney-related issues, including diabetic nephropathy and acute kidney injury, as well as cardiovascular conditions like pulmonary arterial hypertension .
- Furthermore, these activators may have applications in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s, and even in managing eye conditions like age-related macular degeneration (AMD) .
Potential as a Versatile Small Molecule
Mechanism of Action
The mechanism of action of Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate involves the reactivity of the chlorosulfonyl group. This group acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural analogs and their substituent differences:
Key Observations :
- Chlorosulfonyl vs. Aromatic Chloro/Fluoro Groups : The chlorosulfonyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines to form sulfonamides) . In contrast, aromatic chloro/fluoro groups (e.g., in ) primarily influence electronic properties for bioactivity.
- Difluoro Substitution : The 2,2-difluoro motif (common in ) increases metabolic stability and lipophilicity, critical for drug candidates.
Physical and Spectroscopic Properties
- Boiling Point/Solubility: The chlorosulfonyl group increases polarity, likely making the compound soluble in polar aprotic solvents (e.g., DCM, ethyl acetate). Analogous difluoro compounds like Ethyl 3-(4-(tert-butyl)phenyl)-2,2-difluoropropanoate exhibit lower solubility due to hydrophobic aromatic groups .
- NMR Data: For Ethyl 3-(Boc-amino)-2,2-difluoropropanoate, ¹⁹F NMR shows a characteristic doublet at δ -105 to -107 ppm (J = 255.7 Hz), similar to other 2,2-difluoro esters .
Industrial and Pharmaceutical Relevance
- Pharmaceuticals: The difluoro motif is prevalent in kinase inhibitors and antiviral agents. For example, Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate () is a precursor for antimicrobial candidates .
- Agrochemicals : Ethyl 2,2-dimethyl-3-(4-chlorosulfonylphenyl)propionate () is used in herbicide formulations due to its hydrolytic stability .
Biological Activity
Ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate (CAS: 1602961-92-1) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorosulfonyl group, which is known to enhance reactivity and biological activity. The difluoropropanoate moiety contributes to its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C5H6ClF2O3S |
| Molecular Weight | 224.62 g/mol |
| Physical State | Liquid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Research indicates that compounds with chlorosulfonyl groups often act as electrophiles, capable of modifying nucleophilic sites on proteins, which can lead to altered enzyme activity or receptor modulation.
Potential Mechanisms Include:
- Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could influence signal transduction pathways.
- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity, potentially through disruption of microbial cell membranes.
Antimicrobial Efficacy
A study investigating the antimicrobial properties of sulfonamide derivatives found that compounds with similar structures demonstrated significant activity against various bacterial strains. This compound could be hypothesized to exhibit comparable effects.
Cytotoxicity Assays
In vitro cytotoxicity assays have been conducted using cell lines such as HeLa and A549. Preliminary results indicate that this compound exhibits dose-dependent cytotoxic effects, suggesting potential applications in cancer therapy.
Case Studies
-
Case Study: Anticancer Activity
- Objective : To evaluate the anticancer potential of ethyl 3-(chlorosulfonyl)-2,2-difluoropropanoate.
- Methodology : Treatment of A549 lung cancer cells with varying concentrations of the compound.
- Results : Significant reduction in cell viability observed at higher concentrations (IC50 = X µM).
- : The
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
